molecular formula C21H19N5 B3293465 C-(1-Trityl-1H-tetrazol-5-YL)-methylamine CAS No. 885278-28-4

C-(1-Trityl-1H-tetrazol-5-YL)-methylamine

Cat. No. B3293465
M. Wt: 341.4 g/mol
InChI Key: IUGOPUGMYSNRTE-UHFFFAOYSA-N
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Description

“C-(1-Trityl-1H-tetrazol-5-YL)-methylamine” is a chemical compound that has been used in the synthesis of various pharmaceuticals . It is a key intermediate in the synthesis of 2-butyl-3-[[2′(1-trityl-1H-tetrazol-5-yl)biphen-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-ene-4-one, which can be converted to irbesartan .


Synthesis Analysis

The synthesis of “C-(1-Trityl-1H-tetrazol-5-YL)-methylamine” involves a solid phase synthesis of a cyclic peptoid bearing (1 H -tetrazol-5-yl)methyl as N-substituent . The monomeric Nosyl-protected N - (1-trityl-1 H -tetrazol-5-yl)methyl substituted glycine was accessed by a convenient synthesis involving Click reaction of Nosyl-protected N - (cyanomethyl)glycine methyl ester and sodium azide as a key step .


Molecular Structure Analysis

The molecular structure of “C-(1-Trityl-1H-tetrazol-5-YL)-methylamine” is complex, with a molecular formula of C33H26N4O . It has a molecular weight of 494.586 Da .


Chemical Reactions Analysis

The chemical reactions involving “C-(1-Trityl-1H-tetrazol-5-YL)-methylamine” include its use as a building block in the solid phase synthesis of a tetramer peptoid . The linear tetramer was subjected to macrocyclization using PyBOP to obtain a cyclic peptoid with (1 H -tetrazol-5-yl)methyl pendants in good yield .


Physical And Chemical Properties Analysis

“C-(1-Trityl-1H-tetrazol-5-YL)-methylamine” has a density of 1.2±0.1 g/cm3, a boiling point of 724.8±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C . It has a molar refractivity of 153.8±0.5 cm3, and a molar volume of 419.6±7.0 cm3 .

Scientific Research Applications

Energetic Materials and Detonation Properties

C-(1-Trityl-1H-tetrazol-5-yl)-methylamine and related compounds have been studied for their potential as energetic materials. These materials demonstrate excellent detonation properties, characterized by high velocity of detonation (VOD) and detonation pressure (DP). For example, specific energetic salts derived from compounds related to C-(1-Trityl-1H-tetrazol-5-yl)-methylamine have shown high nitrogen content, positive heats of formation, excellent thermostability, and remarkable insensitivity, making them suitable for applications in areas requiring stable and powerful energetic materials (Kumar, Ghule, & Dharavath, 2022).

Antimicrobial and Antifungal Applications

Tetrazole derivatives, including those similar to C-(1-Trityl-1H-tetrazol-5-yl)-methylamine, have been explored for their antimicrobial and antifungal activities. New derivatives have been synthesized and tested against various pathogens like Aspergillus Niger, Candida albicans, and Bacillus subtilis. Some compounds have shown potent antibacterial and antifungal activities, comparable to existing antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).

Applications in Drug Synthesis and Medicinal Chemistry

C-(1-Trityl-1H-tetrazol-5-yl)-methylamine and its analogs are used in the synthesis of various pharmaceutical compounds. They serve as key intermediates in the creation of drugs with potential therapeutic applications. For instance, the tritylation of similar tetrazole compounds using microreactors has been studied, highlighting their role in the efficient and scalable production of pharmaceutical intermediates (Maralla et al., 2017).

Energetic Ion Salts and Thermal Properties

The synthesis and thermal properties of energetic ion salts derived from compounds similar to C-(1-Trityl-1H-tetrazol-5-yl)-methylamine have been studied extensively. These compounds exhibit good thermal stability, as demonstrated by their high thermal decomposition temperatures. Their kinetic mechanism equations and thermal safety parameters, such as the self-accelerated decomposition temperature, have been evaluated, suggesting their potential in high-energy applications (Zhou et al., 2019).

Future Directions

The future directions of “C-(1-Trityl-1H-tetrazol-5-YL)-methylamine” could involve its use in the synthesis of new pharmaceuticals . Its role as a key intermediate in the synthesis of various compounds suggests potential for further exploration in drug development .

properties

IUPAC Name

(1-trityltetrazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5/c22-16-20-23-24-25-26(20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGOPUGMYSNRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723000
Record name 1-[1-(Triphenylmethyl)-1H-tetrazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(1-Trityl-1H-tetrazol-5-YL)-methylamine

CAS RN

885278-28-4
Record name 1-(Triphenylmethyl)-1H-tetrazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(Triphenylmethyl)-1H-tetrazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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